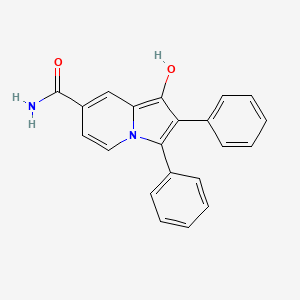

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide

Description

Properties

CAS No. |

86193-99-9 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-hydroxy-2,3-diphenylindolizine-7-carboxamide |

InChI |

InChI=1S/C21H16N2O2/c22-21(25)16-11-12-23-17(13-16)20(24)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,24H,(H2,22,25) |

InChI Key |

AZNJWMOKKPDDJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C(=O)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indolizine Core

The synthesis begins with the preparation of a suitable pyridinium salt precursor, typically from 2-(phenacyl)pyridine derivatives, which upon cyclization yields 2,3-diphenylindolizine frameworks. The 7-carboxamide substituent is introduced either by using a pyridine derivative bearing a carboxamide group or by subsequent functional group transformation of a carboxyl or ester group at the 7-position.

Introduction of the 1-Hydroxy Group

The 1-hydroxy substituent on the indolizine ring is generally introduced via oxidation or hydrolysis of a 1-substituted intermediate. For example, cyclization of quaternary pyridinium salts bearing α-hydroxyalkyl substituents can yield 1-hydroxyindolizines directly. Alternatively, selective oxidation of 1-methyl or 1-alkylindolizines can afford the 1-hydroxy derivatives.

Carboxamide Functionalization at the 7-Position

The 7-carboxamide group can be installed by:

- Starting from 7-carboxylic acid or ester-substituted pyridine derivatives, which after cyclization yield 7-carboxylic acid or ester indolizines.

- Subsequent conversion of the carboxylic acid or ester to the carboxamide via standard amide coupling reactions (e.g., using ammonia or amines under dehydrating conditions).

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formation of pyridinium salt | 2-(phenacyl)pyridine + α-bromoacetophenone, reflux in acetone | Quaternary pyridinium salt intermediate |

| 2. Cyclization | Treatment with sodium bicarbonate in aqueous/alcoholic solution, reflux | Formation of 2,3-diphenylindolizine core |

| 3. Introduction of 1-hydroxy group | Oxidation or hydrolysis of 1-substituted indolizine (e.g., with mild oxidants or base) | 1-Hydroxy-2,3-diphenylindolizine |

| 4. Carboxamide formation at 7-position | Amidation of 7-carboxylic acid or ester group using ammonia or amine under dehydrating conditions | This compound |

Alternative and Modern Methods

Recent advances include one-pot cascade reactions involving α,β-unsaturated carbonyl compounds and pyridinium salts, which can efficiently construct substituted indolizine cores with functional groups including hydroxy and carboxamide moieties. These methods offer eco-friendly and regioselective synthesis routes under mild conditions (e.g., reflux in ethanol/water with sodium acetate).

Research Findings and Yields

- The Chichibabin method typically yields indolizine derivatives in moderate to high yields (40–95%), depending on substituents and reaction conditions.

- Hydroxy-substituted indolizines are accessible in good yields when the hydroxy group is introduced via cyclization of hydroxyalkyl-substituted pyridinium salts or by post-cyclization oxidation.

- Carboxamide formation from carboxylic acid precursors is generally high yielding (>80%) using standard amide coupling protocols.

- One-pot cascade methods have demonstrated efficient synthesis of related indolizine derivatives with good regioselectivity and yields around 70–85%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Chemical Reactions of Indolizine Derivatives

While specific reactions for 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide are not detailed, related indolizine compounds can undergo various chemical transformations:

-

Substitution Reactions : Indolizines can undergo substitution reactions at the nitrogen atom or other positions depending on the substituents present.

-

Cyclization Reactions : These are crucial for forming the indolizine ring from pyridinium salts.

-

Hydrolysis and Amidation : Carboxylic acid derivatives of indolizines can be converted into amides, such as carboxamides, through amidation reactions.

Biological Activities of Indolizine Derivatives

Indolizine derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory effects . The presence of hydroxyl and carboxamide groups in this compound could potentially enhance these activities.

Data Tables

Due to the lack of specific data on this compound, the following table summarizes general properties and biological activities of indolizine derivatives:

| Compound Type | Synthesis Method | Biological Activity |

|---|---|---|

| Indolizine-1-carboxylates | Cyclization of pyridinium salts | Antimicrobial, Antitubercular |

| 7-Cyano-2,3-diphenylindolizines | Similar cyclization methods | Antioxidant |

| Indolizine-1-carbonitriles | Variations of cyclization reactions | Tyrosine phosphatase inhibitors |

This table highlights the versatility of indolizine derivatives in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of 1-hydroxy-2,3-diphenylindolizine-7-carboxamide. The compound exhibits potent activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Research indicates that the mechanism behind this activity may involve disruption of cell wall synthesis or function, leading to bacterial cell death .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The structural features of the indolizine derivatives play a crucial role in enhancing their interaction with fungal cell membranes .

Anticancer Potential

The anticancer properties of this compound are notable, particularly in inhibiting the growth of various cancer cell lines. Mechanistic studies suggest that the compound may act as an inhibitor of Heme Oxygenase-1 (HO-1), which is implicated in tumor growth and chemoresistance .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with similar indolizine derivatives. The following table summarizes some key related compounds and their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, antifungal, anticancer |

| 1-(4-Methylphenyl)-2,3-diphenylindolizine | Structure | Moderate antibacterial activity |

| 2-(1-Methyl-1H-imidazol-4-yl)indolizine | Structure | Anticancer and antimicrobial properties |

Case Studies and Research Findings

Various studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial effects against multiple strains of bacteria when compared to standard antibiotics .

- Anticancer Studies : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain cancer types .

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in disease processes, making it a candidate for therapeutic development .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Potential Applications: The target compound’s structure suggests utility in kinase inhibition or antimicrobial contexts, warranting further in vitro profiling.

Biological Activity

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide is a heterocyclic compound notable for its unique indolizine structure, which includes a hydroxyl group, two phenyl groups, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O₂, with a molecular weight of approximately 329.36 g/mol. The indolizine framework contributes to its reactive nature and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 329.36 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Hydroxyl, Carboxamide |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The presence of phenyl groups enhances its interaction with biological targets, potentially leading to therapeutic effects against various inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its antioxidant activity. The hydroxyl group plays a critical role in scavenging free radicals, thereby protecting cells from oxidative stress. Experimental data suggest that it can reduce oxidative damage in vitro, indicating its potential as a protective agent in oxidative stress-related diseases.

The mechanism of action of this compound involves its interaction with various biological molecules. Interaction studies have demonstrated that the compound can bind to specific receptors or enzymes involved in inflammatory pathways, modulating their activity and leading to reduced inflammatory responses.

Key Findings from Interaction Studies:

- Cytokine Inhibition : The compound significantly reduces levels of TNF-alpha and IL-6 in stimulated macrophages.

- Enzyme Modulation : It inhibits cyclooxygenase (COX) activity, which is pivotal in the inflammatory response.

Study on Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked reduction in paw edema and histological evidence of decreased inflammation compared to controls.

Study on Antioxidant Properties

A recent study highlighted the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated that it exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-2-methylcyclopropane-1-carboxamide | Contains a cyclopropane ring | Different ring structure |

| 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile | Similar indolizine framework | Nitrile group alters reactivity |

| 2-Hydroxyindolizine-1-carboxylic acid | Lacks diphenyl substitution | Simpler structure without phenyl groups |

Q & A

Q. What role do AI-driven simulations play in optimizing reaction conditions for novel derivatives?

- Methodological Answer : Utilize COMSOL Multiphysics coupled with AI to model heat/mass transfer in reactors. Train neural networks on historical reaction data (e.g., yields of compounds 2a–2j) to predict optimal conditions for untested substrates. Validate predictions through microfluidic flow reactors to minimize resource consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.